molecular formula C13H15NO2 B6146793 tert-butyl 3-(cyanomethyl)benzoate CAS No. 1091611-71-0

tert-butyl 3-(cyanomethyl)benzoate

Cat. No.: B6146793
CAS No.: 1091611-71-0
M. Wt: 217.3
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Description

tert-Butyl 3-(cyanomethyl)benzoate (CAS No.: 2055756-21-1, molecular formula: C₁₇H₁₈ClFN₂O) is an ester derivative of benzoic acid featuring a tert-butyl ester group at the meta position and a cyanomethyl substituent . This compound is widely utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of heterocyclic compounds and prodrugs. Its tert-butyl group enhances steric protection of the ester moiety, improving stability against hydrolysis compared to methyl or ethyl esters . The cyanomethyl substituent introduces reactivity for further functionalization, such as nucleophilic substitutions or cycloadditions, making it valuable in multistep syntheses .

Properties

CAS No.

1091611-71-0

Molecular Formula

C13H15NO2

Molecular Weight

217.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The preparation of tert-butyl 3-(cyanomethyl)benzoate typically involves the esterification of 3-(cyanomethyl)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Alternative Methods: Another method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a metal catalyst to achieve the esterification of 3-(cyanomethyl)benzoic acid.

Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(cyanomethyl)benzoate can undergo oxidation reactions, particularly at the cyanomethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, where nucleophiles such as amines or thiols can replace the cyano group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(cyanomethyl)benzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ester functionality makes it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industry: In the material science industry, this compound can be used in the production of polymers and resins. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyanomethyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. The molecular targets and pathways involved in its biological activity are determined by the nature of its derivatives and their interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3-(cyanomethyl)benzoate, highlighting differences in substituents, synthetic routes, and applications:

Compound Name Substituents Key Properties/Applications Synthetic Methods References
This compound -CNCH₂ at C3, tert-butyl ester Intermediate in azetidine and pyrazole derivatives for pharmaceuticals; enhanced ester stability CuH-catalyzed processes; coupling with boronates or pyrazoles in polar aprotic solvents
Methyl 3-(cyanomethyl)benzoate -CNCH₂ at C3, methyl ester Lower hydrolytic stability; used in agrochemicals and dyes Esterification of 3-(cyanomethyl)benzoic acid with methanol under acid catalysis
tert-Butyl 3-bromobenzoate -Br at C3, tert-butyl ester Electrophilic substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) Ullmann-type coupling of benzylamine with tert-butyl 3-bromobenzoate
tert-Butyl 3-(3-hydroxypropyl)benzoate -CH₂CH₂CH₂OH at C3, tert-butyl ester Prodrug candidate with improved water solubility Reduction of tert-butyl 3-(cyanoethyl)benzoate followed by hydroxylation
Methyl 4-(tert-butyl)benzoate -t-Bu at C4, methyl ester Building block for liquid crystals and polymer additives Friedel-Crafts alkylation of methyl benzoate with tert-butyl chloride

Key Insights :

Ester Stability: The tert-butyl group in this compound provides superior hydrolytic stability compared to methyl esters (e.g., methyl 3-(cyanomethyl)benzoate), making it preferable for prolonged reaction conditions . In contrast, methyl esters are more cost-effective for industrial-scale syntheses but require anhydrous conditions .

Functional Group Reactivity: The cyanomethyl group enables diverse transformations, such as cyclization to form azetidine rings (e.g., in the synthesis of kinase inhibitors) . Bromine in tert-butyl 3-bromobenzoate facilitates cross-coupling reactions, while the hydroxypropyl group in tert-butyl 3-(3-hydroxypropyl)benzoate enhances solubility for prodrug development .

Positional Isomerism :

  • Methyl 4-(tert-butyl)benzoate (para-substituted) exhibits distinct electronic effects compared to meta-substituted analogs, influencing its utility in materials science versus pharmaceuticals .

Market Trends: Methyl 3-(cyanomethyl)benzoate dominates industrial markets due to lower production costs, but tert-butyl derivatives are prioritized in high-value pharmaceutical applications .

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